pKa Reduction vs. Non-Fluorinated Butylamine
The terminal -CF3 group exerts a strong electron-withdrawing effect through the alkyl chain, significantly reducing the basicity of the amine relative to its non-fluorinated counterpart. This differentiation is critical for protonation state and electrostatic interactions under physiological or reaction conditions. The predicted pKa of 4,4,4-trifluorobutan-1-amine (free base) is 9.42 ± 0.10, compared to the typical pKa of approximately 10.6 for non-fluorinated butan-1-amine .
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | 9.42 ± 0.10 (predicted, free base form) |
| Comparator Or Baseline | Butan-1-amine: pKa ≈ 10.6 |
| Quantified Difference | ~1.2 log unit reduction in basicity |
| Conditions | ACD/Labs predicted pKa |
Why This Matters
This pKa difference alters the protonation equilibrium at biological pH, directly influencing membrane permeability, binding affinity, and solubility—key factors for medicinal chemistry and formulation.
